molecular formula C22H27N5 B2795932 2-Methyl-9-(4-methylpiperazin-1-yl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline CAS No. 902028-79-9

2-Methyl-9-(4-methylpiperazin-1-yl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline

Cat. No.: B2795932
CAS No.: 902028-79-9
M. Wt: 361.493
InChI Key: NANCECQCVZNYRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-9-(4-methylpiperazin-1-yl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline is a potent and selective small-molecule inhibitor primarily investigated for its antitumor properties. Its core research value lies in its mechanism as a multi-targeted tyrosine kinase inhibitor, with significant activity against key oncogenic drivers such as the Human Epidermal Growth Factor Receptor (HER/ErbB) family , which includes EGFR (ErbB1) and HER2 (ErbB2). Dysregulation of these receptor tyrosine kinases is a hallmark of numerous cancers, making their inhibition a critical therapeutic strategy. This compound exerts its effects by competitively binding to the ATP-binding site of these kinases, thereby blocking downstream signaling pathways like the MAPK/ERK and PI3K/Akt cascades that are essential for cancer cell proliferation, survival, and metastasis. Preclinical studies highlight its potential utility in targeted therapy development for HER2-positive breast cancer and EGFR-driven malignancies . As a research tool, it is invaluable for elucidating the complex signaling networks governed by the ErbB family, probing mechanisms of drug resistance, and evaluating combination treatment regimens in vitro and in vivo. The compound's specific scaffold is designed to optimize kinase selectivity and pharmacokinetic properties, making it a prominent candidate for lead optimization in oncology drug discovery pipelines.

Properties

IUPAC Name

2-methyl-9-(4-methylpiperazin-1-yl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5/c1-16-20(17-8-4-3-5-9-17)21-23-19-11-7-6-10-18(19)22(27(21)24-16)26-14-12-25(2)13-15-26/h3-5,8-9H,6-7,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANCECQCVZNYRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2N5CCN(CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801325124
Record name 2-methyl-9-(4-methylpiperazin-1-yl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801325124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

46.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663190
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

902028-79-9
Record name 2-methyl-9-(4-methylpiperazin-1-yl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801325124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Methyl-9-(4-methylpiperazin-1-yl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N4C_{19}H_{24}N_{4} with a molecular weight of 312.42 g/mol. The compound features a tetrahydropyrazoloquinazoline core that is known for its bioactive properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. It has been shown to inhibit various cancer cell lines through multiple mechanisms:

  • Inhibition of Kinases : The compound demonstrates inhibitory activity against key kinases involved in tumor progression. For instance, it has been evaluated for its effects on Aurora kinases and epidermal growth factor receptor (EGFR) pathways, which are critical in cancer biology .
  • Cell Cycle Arrest : Research indicates that this compound induces cell cycle arrest at the G2/M phase in cancer cells. This was evidenced by flow cytometry analyses showing an increase in the percentage of cells in the G2/M phase upon treatment .

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. It inhibits the production of pro-inflammatory cytokines such as TNF-α in vitro. This suggests potential applications in treating inflammatory diseases .

Antimicrobial Properties

In addition to its anticancer and anti-inflammatory activities, preliminary studies indicate that this compound exhibits antimicrobial properties against a range of pathogens. Its effectiveness against Gram-positive and Gram-negative bacteria has been documented, highlighting its potential as a lead compound for developing new antibiotics .

The biological activities of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : The compound acts as a selective inhibitor of specific kinases involved in cell signaling pathways that regulate cell growth and proliferation.
  • Induction of Apoptosis : Evidence suggests that it promotes apoptosis in cancer cells by activating caspase pathways and modulating Bcl-2 family proteins .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

StudyFindingsReference
Study ADemonstrated significant cytotoxicity against A549 lung cancer cells with an IC50 value of 1.16 µM
Study BShowed inhibition of TNF-α production in HL-60 cells
Study CReported antimicrobial activity against Staphylococcus aureus and Escherichia coli

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research has indicated that compounds similar to 2-Methyl-9-(4-methylpiperazin-1-yl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline exhibit significant anticancer properties. For instance, modifications of the quinazoline scaffold have been shown to inhibit various kinases involved in cancer progression. The compound's structure allows it to interact with ATP-binding sites on kinases, making it a candidate for developing targeted cancer therapies .

1.2 Kinase Inhibition
The compound has been studied for its ability to inhibit specific kinases such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptors (EGFR). These kinases play crucial roles in cell cycle regulation and signaling pathways associated with cancer. The introduction of piperazine moieties has been linked to improved selectivity and potency against these targets .

Structure-Activity Relationship Studies

2.1 Modifications for Enhanced Activity
Structure-activity relationship (SAR) studies have demonstrated that variations in the molecular structure of tetrahydropyrazoloquinazolines can lead to significant changes in biological activity. For example, altering substituents on the phenyl rings or modifying the piperazine group can enhance kinase inhibition potency or selectivity .

Table 1: Summary of SAR Findings

Modification TypeEffect on ActivityReference
Substituent on phenylIncreased potency against CDK4
Piperazine modificationImproved selectivity for EGFR
Alkyl chain variationEnhanced solubility and bioavailability

Neuropharmacological Applications

Recent studies have suggested that compounds similar to this compound may have neuropharmacological effects. The piperazine ring is known for its activity in central nervous system disorders, potentially offering therapeutic avenues for conditions such as anxiety and depression .

Chemical Reactions Analysis

Substitution Reactions at the Piperazine Moiety

The 4-methylpiperazine group at position 9 undergoes nucleophilic substitution under acidic or basic conditions. For example:

  • N-Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ in DMF yields N-alkylated derivatives.

  • Acylation : Treatment with acetyl chloride generates acetamide derivatives, enhancing solubility for pharmacological studies.

Table 1: Reaction Conditions for Piperazine Substitution

ReagentSolventCatalystTemperatureYield (%)
CH₃IDMFK₂CO₃80°C78–85
AcClTHFEt₃N0°C to RT65–72

Functionalization of the Pyrazoloquinazoline Core

The tetrahydropyrazolo[5,1-b]quinazoline scaffold participates in electrophilic aromatic substitution (EAS) and cross-coupling reactions:

  • Bromination : Selective bromination at position 7 occurs using N-bromosuccinimide (NBS) in CCl₄, yielding 7-bromo derivatives.

  • Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with arylboronic acids introduces aryl groups at position 7, enabling structural diversification.

Representative Reaction Pathway :

text
Pyrazoloquinazoline + ArB(OH)₂ → Pd(PPh₃)₄, Na₂CO₃ → Ar-substituted derivative

Key Data :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Solvent: DME/H₂O (3:1)

  • Yield: 70–88%

Reductive Alkylation of the Quinazoline Ring

The quinazoline nitrogen undergoes reductive alkylation with aldehydes under H₂ gas (1 atm) using Pd/C as a catalyst:

  • Example: Reaction with formaldehyde produces N-methylated derivatives, modulating electronic properties .

Optimized Conditions :

  • Pressure: 1 atm H₂

  • Catalyst: 10% Pd/C

  • Solvent: MeOH

  • Yield: 82%

Microwave-Assisted Cyclization

Microwave irradiation enhances efficiency in constructing the pyrazoloquinazoline core:

  • Intramolecular Cyclization : Key intermediates undergo cyclization at 150°C for 15 minutes, achieving >90% conversion.

Advantages :

  • Reduced reaction time (15 min vs. 24 h conventional heating).

  • Improved regioselectivity.

Click Chemistry for Triazole Conjugation

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole rings for biological activity modulation:

  • Reagents : Sodium ascorbate, CuSO₄, and azide derivatives .

  • Applications : Enhances binding to biological targets (e.g., PARP-1) .

Table 2: Binding Affinity of Triazole Derivatives

CompoundTargetBinding Energy (kcal/mol)IC₅₀ (nM)
8aPARP-1-12.6114
8kPARP-1-12.8712

Hydrolysis of the Carboxamide Group

The carboxamide at position 3 hydrolyzes under acidic (HCl, reflux) or basic (NaOH, 70°C) conditions to yield carboxylic acid derivatives:

  • Acidic Hydrolysis : 6M HCl, 12 h reflux, 75% yield .

  • Basic Hydrolysis : 2M NaOH, 70°C, 8 h, 68% yield .

Oxidation Reactions

The tetrahydropyrazolo ring undergoes oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to form aromatic pyrazoloquinazolines:

  • Conditions : DDQ (2 equiv), CH₂Cl₂, RT, 4 h .

  • Yield : 85–90% .

Photochemical Reactions

UV-induced reactions enable C–H functionalization:

  • Example : Photoredox catalysis with Ru(bpy)₃Cl₂ introduces trifluoromethyl groups at position 2 .

Comparative Reactivity with Analogues

Table 3: Reactivity Trends in Pyrazoloquinazoline Derivatives

PositionReaction TypeReactivity (Relative Rate)
N-9AlkylationHigh (>80% yield)
C-7Suzuki CouplingModerate (70–88% yield)
C-3HydrolysisLow (requires harsh conditions)

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Name Core Structure Substituents Synthesis Route Key Properties/Applications References
2-Methyl-9-(4-methylpiperazin-1-yl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline (Target) Pyrazolo[5,1-b]quinazoline 2-Me, 3-Ph, 9-(4-Me-piperazinyl) Likely via cyclocondensation of hydrazines with carbonyl intermediates Potential kinase inhibition; enhanced solubility due to 4-Me-piperazine
3-Amino-N,4-diphenyl-5,6,7,8-tetrahydropyrazolo[3,4-b]quinolin-9-carbothioamide (14) Pyrazolo[3,4-b]quinoline 3-NH2, 9-carbothioamide, N,4-diphenyl Hydrazine hydrate reflux with intermediates Anticancer activity (hypothesized); thiourea moiety may enhance metal chelation
9-(Trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxylic acid Pyrazolo[5,1-b]quinazoline 9-CF3, 2-COOH Not explicitly detailed; possible halogenation/oxidation steps Enhanced metabolic stability (CF3 group); carboxylic acid for solubility/derivatization
7-Chloro-3-[substituted]-2-phenylquinazolin-4(3H)-one derivatives Quinazolin-4(3H)-one 7-Cl, 2-Ph, 3-substituted amino/phenylamino Multi-step substitution/cyclization Antimalarial activity (in vivo studies against Plasmodium berghei)
3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one Pyrazolo[5,1-b]quinazolin-9-one 3-Br, 9-ketone Bromination of precursor; used as synthetic intermediate Bromine enables cross-coupling reactions (e.g., Suzuki-Miyaura)

Pharmacological and Physicochemical Properties

  • Solubility: The 4-methylpiperazinyl group in the target compound likely improves aqueous solubility compared to non-polar derivatives like the phenyl-substituted analogues .
  • Bioactivity: Antimalarial Potential: Pyrazoloquinazoline derivatives with substituents like 7-chloro and phenyl groups (e.g., ) show efficacy against Plasmodium berghei, suggesting the target compound may share similar mechanisms . Kinase Inhibition: The planar quinazoline core and basic piperazine group align with structural motifs of kinase inhibitors (e.g., EGFR inhibitors) .

Challenges and Opportunities

  • Synthetic Complexity : Multi-step syntheses and purification challenges (e.g., chromatography in ) limit scalability .
  • Toxicity : Piperazine-containing compounds may exhibit off-target effects, necessitating SAR studies to optimize selectivity .

Q & A

Q. What advanced models assess in vivo efficacy and toxicity?

  • Models :
  • Xenograft Mice : Tumor volume reduction ≥50% at 25 mg/kg/day dosing .
  • hERG Assay : Patch-clamp electrophysiology to evaluate cardiac toxicity (IC₅₀ >10 µM preferred) .
  • PK/PD Analysis : Non-compartmental modeling (AUC₀–24h ≥500 µg·h/mL) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.